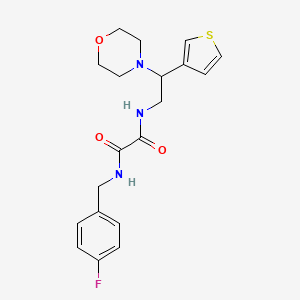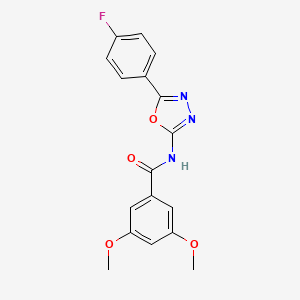
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a dimethoxybenzamide group. Compounds with these functional groups are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring, for example, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide, due to its structural characteristics, has been explored in the field of antimicrobial research. A study highlighted the synthesis of fluorobenzamides, including compounds with structures similar to the mentioned chemical, exhibiting promising antimicrobial properties against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Another related study synthesized 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles, demonstrating significant antimicrobial activity (Karthikeyan et al., 2008).
Anticonvulsant Applications
The compound's potential in anticonvulsant applications has been explored, where related compounds with fluorophenyl and 1,3,4-oxadiazol structures showed efficacy in anticonvulsant activities. These effects are believed to be mediated through benzodiazepine receptors (Zarghi et al., 2008). Another study also delved into similar compounds, demonstrating anticonvulsant activity and highlighting the relevance of fluorine atoms in enhancing therapeutic effects (Zarghi et al., 2008).
Imaging and Diagnostic Applications
In the field of imaging, a study on 5-(2-Phenoxy)phenyl-1,3,4-oxadiazole-2-yl-4-fluorobenzoate, closely related to the compound , was labeled with fluorine-18 for biological studies. This research opens up possibilities for the use of fluorinated benzamides in medical imaging, especially in positron emission tomography (PET) scans (Jalilian et al., 2000).
Polymer and Material Science Applications
The compound's derivatives have been used in the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, indicating its potential application in the field of polymer and material sciences. These polymers exhibit high thermal stability and solubility in organic solvents, suggesting their applicability in various industrial and technological areas (Hamciuc, Hamciuc, & Brumǎ, 2005).
Insecticidal Activities
Research into compounds containing 1,3,4-oxadiazole and fluorophenyl groups has also revealed potential insecticidal properties. These compounds demonstrated activity against armyworms, suggesting their potential use in pest control (Shi et al., 2000).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGXFDQGIUOOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2876977.png)

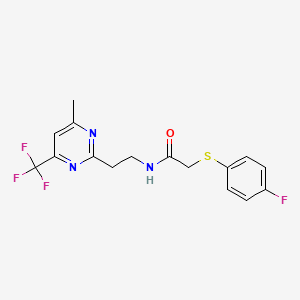
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2876988.png)
![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)



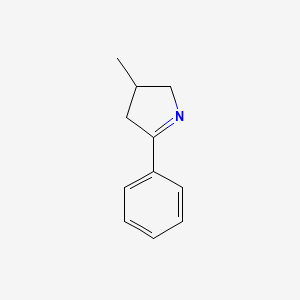
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2876995.png)

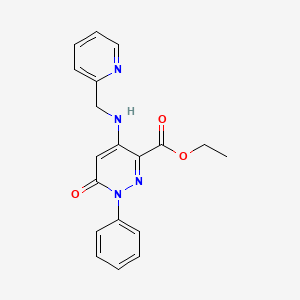
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2876999.png)
